Eujavanoic acid A

Description

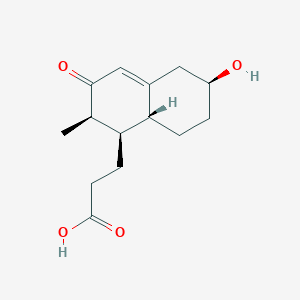

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-[(1R,2R,6S,8aR)-6-hydroxy-2-methyl-3-oxo-2,5,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid |

InChI |

InChI=1S/C14H20O4/c1-8-11(4-5-14(17)18)12-3-2-10(15)6-9(12)7-13(8)16/h7-8,10-12,15H,2-6H2,1H3,(H,17,18)/t8-,10+,11+,12+/m1/s1 |

InChI Key |

VKHRBGNIUZWZIQ-QTKMDUPCSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2CC[C@@H](CC2=CC1=O)O)CCC(=O)O |

Canonical SMILES |

CC1C(C2CCC(CC2=CC1=O)O)CCC(=O)O |

Synonyms |

eujavanoic acid A |

Origin of Product |

United States |

Isolation and Purification Methodologies of Eujavanoic Acid a from Fungal Cultures

Source Organism Identification and Fungal Strain Cultivation Conditions

Eujavanoic acid A is a natural product derived from fungi. researchgate.net The primary source organism identified for the production of this compound is the fungus Eupenicillium javanicum. researchgate.netresearchmap.jp Strains of this fungus, such as IFM 54704 and IFM 58214, have been specifically mentioned in the literature as producers of this compound and related decalin derivatives. researchgate.net

The cultivation of fungal strains is a critical first step in obtaining the target compound. While specific details on the cultivation of E. javanicum for this compound production are not extensively documented in the provided search results, general fungal cultivation techniques are well-established. Typically, fungal cultures are grown on a suitable nutrient medium to encourage the production of secondary metabolites. Common media include Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB). researchgate.netisciii.esekb.eg The cultivation process involves inoculating the sterile medium with the fungal strain and incubating it under controlled conditions. isciii.es

Key parameters that are generally controlled during fungal cultivation include temperature, pH, aeration, and incubation time. For many fungi, the optimal growth temperature is between 25 and 30°C. nih.govuomustansiriyah.edu.iq The pH of the culture medium is also a crucial factor, often adjusted to a range of 5.0-6.5 to support fungal growth and metabolite production. nih.gov The incubation period can vary significantly, often lasting for several days to weeks, to allow for sufficient biomass growth and accumulation of the desired secondary metabolites. researchgate.netisciii.es

Table 1: General Fungal Cultivation Parameters

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Culture Media | Potato Dextrose Agar (PDA), Potato Dextrose Broth (PDB) | researchgate.netisciii.esekb.eg |

| Temperature | 25-30°C | nih.govuomustansiriyah.edu.iq |

| pH | 5.0-6.5 | nih.gov |

| Incubation Time | Several days to weeks | researchgate.netisciii.es |

Extraction and Initial Fractionation Strategies from Biological Matrix

Once the fungal cultivation is complete, the next step involves extracting the secondary metabolites from the biological matrix, which includes the fungal mycelia and the culture broth. A common approach is to use solvent extraction to separate the compounds of interest from the culture. isciii.esmdpi.com

The process often begins with the separation of the fungal biomass from the liquid culture medium via filtration. isciii.es Both the mycelia and the spent medium can be sources of the target compound and are therefore typically processed. The fungal mycelia are often dried and ground to increase the surface area for extraction. isciii.es

Ethyl acetate (B1210297) is a frequently used solvent for the extraction of fungal metabolites due to its ability to dissolve a wide range of organic compounds. mdpi.complos.org The extraction is typically performed by mixing the fungal material (mycelia or culture filtrate) with the solvent and agitating the mixture for a period to ensure efficient transfer of the metabolites into the solvent phase. mdpi.com This process may be repeated multiple times to maximize the yield.

Following extraction, the solvent, now containing the crude extract, is evaporated under reduced pressure to yield a concentrated residue. isciii.esplos.org This crude extract is a complex mixture of various compounds and requires further fractionation. Initial fractionation can be achieved through techniques like solvent partitioning, where the crude extract is dissolved in a solvent system and partitioned against another immiscible solvent to separate compounds based on their polarity. mdpi.com For instance, a mixture of chloroform (B151607) and methanol (B129727) has been used for the extraction of fungal metabolites. isciii.es

Advanced Chromatographic Separation Techniques for Compound Isolation

The crude or fractionated extract containing this compound requires further purification to isolate the compound in its pure form. This is typically achieved through a series of advanced chromatographic techniques that separate molecules based on their physical and chemical properties. researchgate.netillinois.edu

Column chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. illinois.edu The stationary phase, often silica (B1680970) gel, is packed into a column, and the extract is loaded onto the column. illinois.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the extract travel at different rates, leading to their separation. illinois.edu

For more refined separation, other chromatographic methods are employed. These can include:

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of a separation and for identifying the fractions containing the target compound. bnmv.ac.in

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is crucial for the final purification of compounds like this compound. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the separation of organic acids. isciii.es

Size-Exclusion Chromatography (e.g., Sephadex LH-20): This technique separates molecules based on their size. researchgate.net

The selection of the appropriate chromatographic technique and the specific conditions (e.g., solvent system, column type) is critical for achieving the desired level of purity. nih.gov

Methodologies for Purity Assessment of Isolated this compound

After the isolation process, it is essential to assess the purity of the obtained this compound. Several analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of a molecule and can also indicate the presence of impurities. researchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to confirm its identity and purity. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is not only used for purification but also for purity assessment. researchgate.net A pure compound should ideally show a single peak in the chromatogram under various conditions. researchgate.net By using a diode-array detector (DAD), the UV-Vis spectrum of the peak can be obtained, further confirming the identity and purity of the compound. mdpi.com

The purity of the isolated this compound is confirmed when these analytical methods show no detectable impurities and the spectroscopic data matches the known values for the compound. researchgate.net

Spectroscopic and Chemical Investigations for the Elucidation of Eujavanoic Acid A S Chemical Structure

Comprehensive Spectroscopic Analysis

A suite of spectroscopic methods was employed to piece together the molecular framework of Eujavanoic acid A. Each technique offered unique insights, from the determination of the molecular formula to the identification of specific functional moieties and their arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the planar structure and relative stereochemistry of this compound. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (¹H-¹H COSY, HMQC, HMBC) NMR spectra allowed for the complete assignment of proton and carbon signals and established the connectivity of the carbon skeleton. acs.org

The ¹³C NMR spectrum, recorded in acetone-d₆, revealed the presence of 14 carbon atoms. Key signals at δc 203.1 and δc 177.7 were indicative of a conjugated ketone and a carboxylic acid carbonyl carbon, respectively. acs.org Further analysis using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provided crucial connectivity data. For instance, correlations observed between the carboxyl carbon (δc 177.7) and protons at C-9 and C-10 confirmed the position of the carboxylic acid group. Similarly, HMBC cross-peaks from the proton at C-1 and the methyl protons to the conjugated ketone carbonyl carbon (δc 203.1) established the ketone's location at C-2. acs.org The core structural fragment was pieced together using data from ¹H-¹H COSY and HMQC experiments. acs.org

Table 1: ¹³C NMR Spectroscopic Data for this compound (125.43 MHz, acetone-d₆)

| Carbon Position | Chemical Shift (δ) in ppm | Carbon Type |

|---|---|---|

| C-1 | 41.8 | CH |

| C-2 | Not explicitly reported | C |

| C-3 | 133.7 | CH |

| C-4 | 131.5 | CH |

| C-4a | 42.9 | CH |

| C-5 | 43.4 | CH₂ |

| C-6 | 70.7 | CH |

| C-7 | 37.1 | CH₂ |

| C-8 | 28.3 | CH₂ |

| C-8a | 39.6 | CH |

| C-9 | 25.1 | CH₂ |

| C-10 | 32.2 | CH₂ |

| C-11 (COOH) | 175.0 (177.7 in text) | C |

| 2-CH₃ | 15.2 | CH₃ |

Source: Data extracted from Okamoto et al., 2004. acs.org Note: Two different values for the carboxyl carbon (C-11) are reported in the source document; both are included for completeness.

Mass Spectrometry (MS) Techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was utilized to ascertain the precise molecular mass and, consequently, the molecular formula of this compound. The analysis established the molecular formula as C₁₄H₂₀O₄. acs.org This information was fundamental, as it defined the total number of carbon, hydrogen, and oxygen atoms in the molecule and indicated a degree of unsaturation of five, which was consistent with the presence of a bicyclic structure, a ketone, a carboxylic acid, and one carbon-carbon double bond. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provided direct evidence for the key functional groups present in the this compound molecule. The observed absorption bands were characteristic of hydroxyl, carboxylic acid, and conjugated ketone functionalities. acs.org The presence of these groups was consistent with the data obtained from NMR and MS analyses.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3600-2400 | O-H stretch (very broad, characteristic of a carboxylic acid) |

| 3200 | O-H stretch (hydroxyl group) |

| 1720 | C=O stretch (carboxylic acid) |

| 1650 | C=O stretch (conjugated ketone) |

Source: Data from Okamoto et al., 2004. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Information (implied by stereochemical studies)

While the primary literature detailing the structure elucidation of this compound does not explicitly report the use of Circular Dichroism (CD) spectroscopy, the molecule's chirality is an established fact due to the presence of multiple stereocenters. acs.org The absolute configuration of one of these centers was determined through chemical correlation methods. CD spectroscopy is a powerful technique for analyzing the stereochemical features of chiral molecules and could, in principle, be used to study the chiroptical properties of this compound. However, the definitive assignment of its stereochemistry relied on the chemical method described below.

Stereochemical Determination Methodologies

Establishing the absolute configuration of the stereocenters in this compound was critical for its complete structural characterization. This was accomplished using a well-established chemical derivatization technique followed by NMR analysis.

Application of Modified Mosher's Method

The absolute configuration at the C-6 secondary alcohol of this compound was determined by the application of the modified Mosher's method. acs.org This procedure involves separately esterifying the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center are systematically analyzed to deduce the absolute stereochemistry of the original alcohol. For this compound, this analysis led to the unambiguous assignment of the S-configuration at the C-6 position. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Absolute Configuration Assignment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. chiralpedia.com For this compound, a decalin derivative with multiple stereocenters, this method is crucial for assessing its enantiomeric purity and contributing to the assignment of its absolute configuration. nii.ac.jp

Detailed Research Findings:

The separation of enantiomers via chiral HPLC is achieved by creating a chiral environment where the two enantiomers can interact differently. chiralpedia.com This is most commonly accomplished by using a chiral stationary phase (CSP), a support material (often silica) to which a single enantiomer of a chiral molecule is bound. chiralpedia.comhplc.eu When a racemic or enantiomerically enriched mixture is passed through the column, transient diastereomeric complexes form between the analyte enantiomers and the CSP. chiralpedia.com These diastereomeric complexes have different stabilities and, consequently, different affinities for the stationary phase, leading to different retention times and enabling their separation. researchgate.net

For chiral carboxylic acids like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. researchgate.net The analysis allows for the quantitative determination of enantiomeric purity, often expressed as enantiomeric excess (% ee). By integrating the peak areas corresponding to each enantiomer in the chromatogram, the ratio of the two can be precisely calculated. The presence of a single, sharp peak would indicate that the isolated natural product is enantiomerically pure.

Assigning the absolute configuration (i.e., the R or S designation at each chiral center) using chiral HPLC typically requires a reference standard. wikipedia.orglibretexts.org By comparing the retention time of the natural this compound to that of a synthetically prepared, stereochemically defined standard, the absolute configuration of the isolated compound can be unequivocally assigned.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis This table presents hypothetical data to illustrate the principles of chiral HPLC analysis for a chiral compound.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Percentage of Total Area (%) |

|---|---|---|---|

| Enantiomer 1 (e.g., natural isolate) | 15.4 | 1980 | 99.0% |

| Enantiomer 2 | 18.2 | 20 | 1.0% |

| Calculated Enantiomeric Excess (% ee) = |(% Enantiomer 1 - % Enantiomer 2)| = 98.0% |

Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization is a technique where a molecule of interest is reacted with another chemical to form a new compound, or derivative. spectroscopyonline.com This strategy is employed to confirm molecular structures, enhance analytical sensitivity, or, crucially for stereochemistry, to determine the absolute configuration of chiral centers. psu.edumeliomics.com For complex molecules like this compound, derivatization is a key step in unequivocally establishing its three-dimensional structure. researchgate.net

Detailed Research Findings:

The modified Mosher's method is a preeminent chemical derivatization technique used to assign the absolute configuration of chiral secondary alcohols, a functional group present in this compound. researchgate.netmdpi.com The method involves reacting the alcohol with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. mdpi.com This reaction converts the single enantiomer of this compound into a pair of diastereomeric MTPA esters.

These resulting diastereomers are not mirror images and possess distinct physical properties, most importantly, different ¹H Nuclear Magnetic Resonance (NMR) spectra. mdpi.com The bulky phenyl group of the MTPA reagent creates a specific magnetic environment, causing the protons near the newly formed ester linkage in the two diastereomers to experience different levels of magnetic shielding or deshielding.

By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center, the absolute stereochemistry can be deduced. A consistent pattern of positive and negative Δδ values on opposing sides of the stereocenter allows for the assignment of its absolute configuration as either R or S. mdpi.com This derivatization strategy was instrumental in determining the stereochemistry of Eujavanoic acids A and B. researchgate.netrsc.org

Table 2: Illustrative ¹H NMR Data from a Modified Mosher's Method Analysis This table presents hypothetical data for protons (Hα, Hβ) adjacent to a chiral center bearing a hydroxyl group, illustrating the principle of the Mosher's method.

| Proton | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| Hα | 4.15 | 4.25 | +0.10 | Consistent pattern allows assignment of the chiral center's absolute configuration. |

| Hβ | 2.30 | 2.22 | -0.08 |

Biosynthetic Pathways and Precursors of Eujavanoic Acid a

Genetic and Molecular Biological Approaches to Pathway ElucidationNo biosynthetic gene clusters (BGCs) responsible for the production of Eujavanoic acid A have been identified or characterized. Genetic and molecular biological studies are essential for elucidating the complete biosynthetic pathway, and this information is not available for this compound.

Due to the absence of research on the biosynthesis of this compound, a comprehensive and accurate article on this specific topic cannot be generated at this time. Further scientific investigation is required to elucidate the biosynthetic machinery responsible for producing this compound.

Table of Compounds

As no specific compounds in the biosynthetic pathway of this compound could be discussed, the corresponding table of compounds cannot be generated.

Biological Activity Profiling and Mechanistic Investigations of Eujavanoic Acid a

In Vitro Antifungal Bioactivity Assessment

Eujavanoic acid A, a decalin derivative isolated from the fungus Eupenicillium javanicum, has demonstrated notable antifungal properties. researchgate.netrsc.org The structural characteristics of this natural product, particularly its side chain and acid functionalities, are believed to be crucial for its biological activity. researchgate.net

Spectrum of Activity Against Pathogenic Fungi and Yeasts (e.g., Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans)

This compound has shown inhibitory effects against a range of pathogenic fungi. Its activity has been highlighted against Aspergillus fumigatus, a common opportunistic fungal pathogen. researchgate.net While direct Minimum Inhibitory Concentration (MIC) values for this compound are not consistently reported across the literature, related decalin derivatives have been studied, offering insights into its potential potency. For instance, the related decalin compound YM-215343 exhibited MIC values between 2 and 16 μg/mL against Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. rsc.org Another class of decalin derivatives has shown even more potent activity against C. albicans and C. neoformans, with MIC values in the range of 0.125–2 μg/mL. researchgate.net Australifungin, another decalin derivative, displayed strong antifungal activity with MIC values ranging from 0.015 to 1.0 μg/mL against clinically relevant Aspergillus, Candida, and Cryptococcus strains. rsc.org

| Fungal Species | Reported Activity of this compound / Related Decalin Derivatives | MIC (μg/mL) of Related Decalin Derivatives |

|---|---|---|

| Aspergillus fumigatus | Inhibitory activity reported researchgate.net | 2 - 16 (YM-215343) rsc.org |

| Candida albicans | Inhibitory activity reported for related compounds researchgate.net | 2 - 16 (YM-215343) rsc.org; 0.125 - 2 (Other decalin derivatives) researchgate.net |

| Cryptococcus neoformans | Inhibitory activity reported for related compounds researchgate.net | 2 - 16 (YM-215343) rsc.org; 0.125 - 2 (Other decalin derivatives) researchgate.net |

Elucidation of Cellular and Molecular Targets of Antifungal Action (e.g., implied CYP51 inhibition for related compounds)

The precise molecular target of this compound's antifungal action has not been definitively elucidated. However, mechanistic studies on structurally related antifungal compounds suggest a potential mode of action. For some synthetic antifungal agents with different core structures, the mechanism has been linked to the inhibition of cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. researchgate.netfrontiersin.org This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. Preliminary mechanistic studies on certain benzothiazole (B30560) derivatives with potent antifungal activity against Candida albicans have suggested that they may act by inhibiting CYP51. researchgate.net Given the structural similarities and biological activities, it is plausible that this compound could share a similar mechanism, though direct experimental evidence is required for confirmation.

Investigation of Growth Inhibition Kinetics and Cellular Responses in Fungal Models

Detailed studies on the growth inhibition kinetics and specific cellular responses of fungal models to this compound are not extensively available in the current scientific literature. Research on other organic acids has shown that they can inhibit fungal growth by diffusing across the cell membrane and lowering the intracellular pH, which in turn disrupts metabolic activities. airccse.com Fatty acid derivatives have been observed to cause morphological changes and membrane disintegration in fungi. nih.gov The antifungal action of some compounds is fungistatic at lower concentrations and can become fungicidal at higher concentrations and over prolonged exposure. nih.gov It is reasonable to hypothesize that this compound may exert its effects through similar concentration- and time-dependent mechanisms, potentially leading to alterations in fungal morphology, cell wall integrity, and ultimately, inhibition of proliferation. However, specific experimental data for this compound is needed to substantiate these possibilities.

Exploratory Studies of Other Biological Activities in Preclinical Contexts

Beyond its antifungal properties, preliminary research on related decalin compounds suggests that this compound may possess other biological activities, including immunomodulatory and anticancer effects.

Immunomodulatory Effects in Cellular Models (e.g., human T cell proliferation modulation)

Some decalin derivatives have been reported to exhibit immunosuppressive effects. researchgate.net Specifically, certain compounds within this class have been shown to inhibit human T cell proliferation in a dose-dependent manner, with effects observed at concentrations ranging from 10 to 100 μM. researchgate.net T cells are crucial components of the adaptive immune system, and their proliferation is a key event in the immune response. nih.gov The ability of decalin derivatives to modulate T cell activity suggests a potential for these compounds in the context of autoimmune diseases or transplantation, where suppression of the immune response is desirable. Further investigation is needed to determine if this compound shares these immunomodulatory properties and to elucidate the underlying molecular mechanisms.

Investigation of Potential Anticancer Mechanisms in In Vitro Cell Line Models (e.g., apoptosis induction, cell cycle interference)

While direct studies on the anticancer mechanisms of this compound are limited, the broader class of decalin-containing natural products has been recognized for its diverse biological activities, including anticancer effects. researchgate.net Many natural compounds exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle. mdpi.combiomolther.org

Apoptosis Induction: Apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com Natural compounds can trigger apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com For instance, some flavonoids, another class of natural products, are thought to induce apoptosis by inhibiting fatty acid synthase, an enzyme overexpressed in many cancers. nih.gov

Exploration of Antibacterial Properties and Associated Mechanisms

This compound was identified and isolated from the fungus Eupenicillium javanicum during research guided by antifungal activity assays. rsc.orgacs.orgresearchgate.net While the context of its discovery was its association with antifungal properties, detailed investigations into its specific antibacterial activities are not extensively documented in current literature. However, the broader class of decalin-containing natural products, to which this compound belongs, is recognized for a wide spectrum of biological activities, including antibacterial effects against various pathogens. nih.govsemanticscholar.orgplos.org

The potential antibacterial mechanisms of this compound can be inferred from the general mechanisms of action attributed to natural organic acids and related phytochemicals. researchgate.netnih.gov These mechanisms often involve the disruption of bacterial cell integrity and metabolic processes. Key potential modes of action include:

Inhibition of Cell Wall Synthesis: Some antibacterial agents block the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, rendering the cells vulnerable to osmotic lysis. lumenlearning.com

Disruption of Cell Membranes: As an organic acid, this compound could potentially disrupt the bacterial cell membrane. nih.govresearchgate.net This can occur through interaction with the lipopolysaccharide (LPS) layer in Gram-negative bacteria or by altering membrane permeability, leading to the leakage of vital intracellular components and cell death. researchgate.netlumenlearning.com

Inhibition of Metabolic Pathways: Natural compounds can act as antimetabolites, interfering with essential metabolic pathways. For example, some agents block the synthesis of folic acid, which is necessary for the production of purines and pyrimidines required for DNA and RNA synthesis. lumenlearning.com

Inhibition of Nucleic Acid and Protein Synthesis: Another common mechanism is the inhibition of DNA replication or the transcription process (RNA synthesis). lumenlearning.com Other compounds can bind to ribosomal subunits (30S or 50S), thereby inhibiting protein synthesis, a process essential for bacterial growth and survival. lumenlearning.commdpi.com

Given that this compound is an acidic compound, its antimicrobial action may be linked to its ability to lower pH or disrupt the proton motive force across the bacterial membrane, which is crucial for ATP synthesis and transport processes. researchgate.netresearchgate.net However, without specific experimental data for this compound, these remain proposed mechanisms based on its structural class.

Comparative Bioactivity Analysis with Naturally Occurring Decalin Derivatives and Compactin Analogues

The bioactivity of this compound can be contextualized by comparing it with other naturally occurring decalin derivatives and with compactin analogues, some of which were co-isolated from the same fungal source. rsc.orgacs.org This comparison highlights the structural and functional diversity within these related classes of compounds.

Decalin derivatives exhibit a remarkable range of biological activities, from potent antibacterial and antifungal effects to cytotoxicity. rsc.orgnih.govplos.org For instance, the decalin derivative Equisetin shows broad-spectrum antibacterial activity. nih.gov Another compound, Dehydroxychlorofusarielin B, isolated from a marine-derived Aspergillus species, demonstrates mild antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. researchgate.net In contrast, some decalin derivatives, such as the Eujavanicols A–C, showed no antifungal activity in the assays in which they were tested. rsc.orgsemanticscholar.org This demonstrates that small structural variations within the decalin scaffold can lead to significant differences in biological function.

Table 1: Comparative Bioactivity of this compound and Other Naturally Occurring Decalin Derivatives

| Compound Name | Source Organism | Primary Reported Bioactivity | Specific Activity / Notes |

| This compound | Eupenicillium javanicum | Associated with Antifungal Activity rsc.orgacs.org | Isolated during antifungal-guided fractionation. Specific antibacterial data is not widely reported. |

| Equisetin | Fusarium equiseti | Antibacterial, Cytotoxic, HIV-1 Integrase Inhibitor nih.gov | Exhibits broad-spectrum antibacterial activity. nih.gov |

| Dehydroxychlorofusarielin B | Aspergillus sp. (marine isolate) | Mildly Antibacterial researchgate.net | MIC of 62.5 µg/mL against S. aureus, MRSA, and MDRSA. researchgate.net |

| Pannomycin | Geomyces pannorum | Weakly Antibacterial semanticscholar.org | Exhibited weak activity in antisense-based screening. semanticscholar.org |

Compactin and its analogues, such as lovastatin, are well-known for their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. wiley-vch.defrontiersin.org This makes them potent antihyperlipidemic agents. researchgate.net this compound was isolated alongside several compactin derivatives from Eupenicillium javanicum. acs.orgresearchgate.net Research on these co-isolated compounds revealed that the 2-methylbutanoyloxy side chain and the acid functionalities were essential for their antifungal activity. acs.orgresearchgate.net While compactin itself was originally noted for its antifungal properties, its primary therapeutic application is as a cholesterol-lowering drug. wiley-vch.deebi.ac.uk This contrasts with this compound, for which HMG-CoA reductase inhibitory activity has not been reported as its primary function. The comparison underscores a divergence in primary bioactivity, where compactin analogues are powerful enzyme inhibitors in a mammalian metabolic pathway, while the reported context for this compound is related to antifungal properties.

Table 2: Comparative Bioactivity of this compound and Compactin Analogues

| Compound Name | Source Organism(s) | Primary Reported Bioactivity | Specific Activity / Notes |

| This compound | Eupenicillium javanicum | Associated with Antifungal Activity rsc.orgacs.org | HMG-CoA reductase inhibition not reported as a primary activity. |

| Compactin (Mevastatin) | Penicillium citrinum, P. brevicompactum | HMG-CoA Reductase Inhibitor, Antifungal wiley-vch.deebi.ac.uk | Potent inhibitor of cholesterol biosynthesis. wiley-vch.de Also exhibits antifungal properties. ebi.ac.uk |

| Lovastatin (Mevinolin) | Aspergillus terreus | HMG-CoA Reductase Inhibitor frontiersin.orgrsc.org | A clinically used cholesterol-lowering drug. rsc.org |

| Pravastatin | Derived from Compactin | HMG-CoA Reductase Inhibitor rsc.org | A clinically used statin drug. rsc.org |

Structure Activity Relationship Sar Studies on Eujavanoic Acid a Derivatives

Identification of Essential Pharmacophoric Features for Biological Activity

A pharmacophore represents the three-dimensional arrangement of molecular features essential for biological activity. numberanalytics.com For Eujavanoic acid A and related compounds, the primary biological activity of interest is the inhibition of the pro-inflammatory transcription factor, nuclear factor kappa B (NF-κB). uthsc.edu Key pharmacophoric features identified include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups. pharmacophorejournal.comajol.info

Studies on related decalin derivatives, such as compactin, indicate that the side chain (specifically, the 2-methylbutanoyloxy group) and the carboxylic acid functionality are critical for certain biological activities like antifungal effects. researchgate.net The general concept of a pharmacophore suggests that specific functional groups, arranged in a precise spatial orientation, are recognized by a biological target, much like a key fits into a lock. numberanalytics.com For compounds acting on inflammatory pathways, the presence of a carboxylic acid group is often crucial for interaction with the target protein. msu.edu The core decalin ring system serves as a rigid scaffold, presenting the essential functional groups in the correct orientation for binding.

Essential features for the anti-inflammatory activity of related compounds often include:

A Carboxyl Group: This group, often in its carboxylate anion form, can form critical ionic interactions or hydrogen bonds with receptor sites. msu.edu

Hydroxyl Groups: These groups can act as both hydrogen bond donors and acceptors, contributing to binding affinity. solubilityofthings.com

An Ester-linked Side Chain: The nature and hydrophobicity of this chain can significantly influence potency and pharmacokinetic properties. mdpi.com

A Hydrophobic Core: The decalin ring structure provides the necessary hydrophobicity to interact with non-polar pockets in the target enzyme or receptor. iomcworld.com

Design and Synthesis of this compound Analogues for SAR Probing

To probe the structure-activity relationships of this compound, medicinal chemists design and synthesize a variety of analogues. This process involves the strategic modification of the parent molecule to assess the importance of different functional groups. reachemchemicals.com The synthesis of these analogues often starts from a common intermediate or the natural product itself.

Common synthetic strategies for creating analogues for SAR studies include:

Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group is converted into a series of esters or amides to explore the impact of size, electronics, and hydrogen bonding capacity at this position. uthsc.edumdpi.com For example, converting the carboxylic acid of quinic acid derivatives to N-propyl amide resulted in a potent NF-κB inhibitor. uthsc.edu

Modification of the Ester Side Chain: The 2-methylbutanoyloxy side chain can be replaced with other alkyl or aryl esters of varying lengths and lipophilicity to determine the optimal substituent for activity. mdpi.com Studies on caffeic acid analogues showed that long-chain alkyl esters were more potent antioxidants in lipophilic environments. mdpi.com

Modification of Hydroxyl Groups: Hydroxyl groups on the decalin ring can be acetylated, methylated, or removed entirely to evaluate their role in target binding. uthsc.edu Acetylation of hydroxyl groups in quinic acid amides was found to reduce their NF-κB inhibitory activity. uthsc.edu

Stereochemical Modifications: The stereochemistry of the various chiral centers in the molecule can be altered to understand the 3D requirements of the binding site. researchgate.net

The synthesis of these derivatives allows for a systematic investigation into how each part of the molecule contributes to its biological profile. mdpi.com

Systematic Evaluation of Functional Group Contributions to Bioactivity

Key findings from SAR studies on related compounds suggest the following trends:

The Carboxylic Acid Group: This group is often essential for activity. In many classes of anti-inflammatory agents, converting the carboxylic acid to an ester or amide can drastically reduce or abolish activity, although sometimes it can improve pharmacokinetic properties. nih.gov However, in some cases, amide substitution at the carboxylic acid position has been shown to yield potent inhibitors of NF-κB. uthsc.edu

The Decalin Ring System: Modifications to the core scaffold are generally not well-tolerated, indicating its importance as a rigid template. However, creating derivatives with a double bond, such as a dehydroxyl quinic acid amide with a double bond, has been explored to retain anti-inflammatory activity. uthsc.edu

Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, acetylation of these groups in quinic acid derivatives led to a decrease in NF-κB inhibition, suggesting they are involved in important hydrogen bonding interactions with the biological target. uthsc.edu

The Ester Side Chain: The nature of the ester side chain is pivotal. Modification of the 2(S)-methylbutyryl moiety in mevinolin, a compound with a similar decalin structure, showed that adding an additional aliphatic group on the carbon alpha to the carbonyl group increased potency. researchgate.net This highlights the sensitivity of the binding pocket to the shape and size of this side chain.

The following table summarizes hypothetical SAR data for this compound derivatives based on findings from structurally related compounds.

| Modification on this compound Core | Functional Group Modified | Expected Change in NF-κB Inhibition | Rationale / Supporting Evidence [Citation] |

| Conversion to Methyl Ester | Carboxylic Acid (-COOH) | Decrease | The carboxylate is often crucial for ionic/H-bond interactions with the target. msu.edunih.gov |

| Conversion to N-propyl Amide | Carboxylic Acid (-COOH) | Potential Increase | Amide substitution has yielded potent NF-κB inhibitors in similar scaffolds (quinic acid). uthsc.edu |

| Acetylation of Hydroxyls | Hydroxyl Groups (-OH) | Decrease | Suggests hydroxyls are key H-bond donors in the active site. uthsc.edu |

| Removal of a Hydroxyl Group | Hydroxyl Groups (-OH) | Decrease | Loss of a key interaction point with the biological target. uthsc.edu |

| Replacement of Side Chain with a smaller acetyl group | Ester Side Chain | Decrease | The specific size and hydrophobicity of the natural side chain are likely optimal for fitting into the binding pocket. researchgate.net |

| Replacement of Side Chain with a bulkier phenylacetyl group | Ester Side Chain | Decrease | Steric hindrance may prevent proper binding. researchgate.netiomcworld.com |

Computational and Ligand-Based Drug Design Approaches to SAR Analysis

When the 3D structure of a biological target is unknown, computational and ligand-based drug design (LBDD) methods are invaluable for analyzing SAR. nih.govazolifesciences.com These approaches use the structures of known active compounds, like this compound, to build predictive models. nih.gov

Common LBDD methods include:

Pharmacophore Modeling: This technique identifies the common 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) that are essential for activity across a series of active molecules. numberanalytics.compharmacophorejournal.com A pharmacophore model for this compound and its active analogues would serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. biorxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties (descriptors such as lipophilicity, electronic properties, and steric parameters) of a set of compounds and their biological activities. azolifesciences.com A 3D-QSAR model could predict the potency of newly designed this compound analogues before their synthesis, saving time and resources. pharmacophorejournal.com

Molecular Docking (when a target structure is known or can be modeled): While primarily a structure-based method, docking can be used in a ligand-based context to refine pharmacophore models and understand how different analogues might interact with a hypothesized binding site. pharmacophorejournal.com

These computational tools allow researchers to rationalize the observed SAR data, for example, by showing how a decrease in activity upon modification corresponds to the loss of a key interaction in the model. nih.gov They provide a powerful platform for the rational design and optimization of this compound derivatives as potential anti-inflammatory agents. frontiersin.org

Advanced Analytical Methodologies for Eujavanoic Acid a Research

Quantitative Analysis and Purity Assessment

Precise and accurate quantification of Eujavanoic acid A is paramount for its study. This is primarily achieved through sophisticated chromatographic techniques that allow for the separation and detection of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of organic acids like this compound. The development of a robust HPLC method involves a systematic optimization of various parameters to ensure selectivity, accuracy, and precision.

A typical HPLC method for an organic acid would utilize a reverse-phase C18 column. pensoft.netmjcce.org.mkresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for separation. pensoft.netmjcce.org.mk Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve optimal separation. pensoft.netmjcce.org.mkresearchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.net

Method validation is a critical step to ensure the reliability of the analytical data. pensoft.netnih.gov This process, often following guidelines from the International Council for Harmonisation (ICH), assesses several key parameters: pensoft.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mjcce.org.mk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. pensoft.net

Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mjcce.org.mk

Table 1: Typical HPLC Method Parameters for Organic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150x4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

| Temperature | 30 °C | pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary prior to analysis. d-nb.infosigmaaldrich.comjfda-online.com Derivatization converts the polar carboxylic acid group into a more volatile and less polar ester or silyl (B83357) derivative. d-nb.infosigmaaldrich.com

Common derivatization reagents for carboxylic acids include:

Alkylating agents: Such as 4-t-butylbenzyl bromide, which converts the carboxylic acid to its corresponding ester. d-nb.info

Silylating agents: Like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

The choice of derivatization reagent can influence the sensitivity and fragmentation pattern in the mass spectrometer. d-nb.infosigmaaldrich.com The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. d-nb.info The separated components then enter the mass spectrometer, which provides information about the molecular weight and structure of the derivatized analyte. d-nb.infosigmaaldrich.com The development of a GC-MS method involves optimizing parameters such as the injection mode, carrier gas flow rate, and temperature program of the GC oven. d-nb.infoshimadzu.com

Table 2: Example GC-MS Parameters for Derivatized Carboxylic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | 4-t-butylbenzyl bromide | d-nb.info |

| GC Column | ID-BPX5 (30 m × 0.25 mm i.d., 0.25 μm film thickness) | d-nb.info |

| Carrier Gas | Helium | d-nb.info |

| Oven Temperature Program | 60 °C (1 min), then ramp to 300 °C at 10 °C/min, hold for 5 min | d-nb.info |

| Injection Temperature | 280 °C | d-nb.info |

| MS Ionization Mode | Electron Ionization (EI) | d-nb.info |

Isotopic Labeling and Tracing Techniques in Biosynthesis Studies

Understanding the biosynthetic pathway of this compound requires tracing the incorporation of precursor molecules. Isotopic labeling is a powerful technique for this purpose. creative-biostructure.combiorxiv.org In this approach, isotopically labeled precursors (e.g., containing ¹³C or ²H) are fed to the producing organism, Eupenicillium javanicum. creative-biostructure.comnih.gov

The labeled atoms are incorporated into the structure of this compound during its biosynthesis. By analyzing the resulting labeled compound using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the origin of different atoms within the molecule and map out the biosynthetic pathway. creative-biostructure.comnih.gov Both uniform labeling, where all carbons or nitrogens are replaced with their stable isotopes, and selective labeling, where only specific atoms are labeled, can be employed to gain detailed insights into the metabolic network. creative-biostructure.com

High-Throughput Screening Methodologies for Bioactivity Discovery

To efficiently explore the potential biological activities of this compound and its derivatives, high-throughput screening (HTS) methodologies are employed. umu.sesigmaaldrich.comnih.gov HTS allows for the rapid testing of a large number of compounds against various biological targets in a miniaturized and automated fashion. umu.sesigmaaldrich.com

The process typically involves:

Assay Development: Creating a robust and sensitive assay that can measure a specific biological activity, such as enzyme inhibition or cell viability. umu.se These assays often rely on fluorescence, luminescence, or absorbance measurements. umu.se

Library Screening: this compound would be part of a library of compounds that are systematically tested in the developed assay. mdpi.com

Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits." umu.se

Hit Confirmation and Follow-up: The activity of the hits is confirmed through repeated testing and further studies are conducted to understand their mechanism of action. umu.se

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The process involves several key steps:

Crystallization: The first and often most challenging step is to obtain high-quality crystals of this compound. nih.gov This requires carefully controlled conditions of solvent, temperature, and precipitant. nih.gov

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. libretexts.org The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. wikipedia.org

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. wikipedia.org From this map, the positions of the individual atoms can be determined, and the three-dimensional structure is built and refined. wikipedia.org

Future Research Directions and Preclinical Development Potential of Eujavanoic Acid a

Comprehensive Elucidation of the Full Biosynthetic Pathway

Eujavanoic acids are classified as polyketides, a large family of secondary metabolites synthesized by polyketide synthases (PKSs). rsc.orgrsc.org The biosynthetic pathway of Eujavanoic acid A is currently unknown. A complete understanding of its formation is crucial for several reasons, including the potential for pathway engineering to produce novel analogs or improve yields.

Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster in Eupenicillium javanicum. This would involve genome sequencing of the organism and bioinformatic analysis to locate the core PKS gene and associated tailoring enzymes, such as oxidoreductases, transferases, and cyclases. Subsequent gene knockout and heterologous expression studies would be required to confirm the function of each enzyme in the pathway, from the initial polyketide chain assembly to the final decorative steps that yield the mature molecule. Elucidating this pathway could reveal novel enzymatic mechanisms for decalin ring formation and modification. nih.gov

Development of Scalable and Sustainable Synthetic Routes

While this compound was co-isolated with Eujavanoic acid B, synthetic efforts have thus far focused exclusively on the latter. The first total synthesis of Eujavanoic acid B was accomplished using an inexpensive starting material, 1,3-propane diol, and involved several key chemical transformations. rsc.orgrsc.orgrsc.org

Table 1: Key Reactions in the Total Synthesis of Eujavanoic Acid B

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Maruoka Asymmetric Allylation | Establishes a key chiral center in an early intermediate. rsc.orgrsc.org |

| 2 | Julia Olefination | A method for the stereoselective formation of an alkene bond. rsc.orgrsc.org |

| 3 | Horner-Wadsworth-Emmons (HWE) Olefination | Another olefination reaction used to construct a different part of the carbon skeleton. rsc.orgrsc.org |

| 4 | Organocatalyzed Intramolecular Diels-Alder Reaction | A crucial cyclization step to form the characteristic trans-fused decalin core of the molecule. rsc.orgrsc.org |

A primary future objective is the development of a first total synthesis for this compound. Building upon the strategy for its sister compound, researchers can devise a route to access this specific stereoisomer. Beyond the initial synthesis, a significant challenge lies in creating scalable and sustainable methods for its production. Multi-step chemical syntheses are often not commercially viable. Therefore, research into chemoenzymatic or fully biosynthetic production routes, potentially leveraging the elucidated biosynthetic pathway (as discussed in 9.1), would be highly valuable for generating sufficient quantities of the compound for advanced studies.

Identification of Novel Biological Targets and Signaling Pathways

This compound was discovered during a screening program for antifungal agents and was isolated from an extract of Eupenicillium javanicum that showed activity against Aspergillus fumigatus. researchgate.net However, its specific molecular target and mechanism of action remain uncharacterized. The broad family of decalin-containing natural products is known to exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and immunosuppressive effects. researchgate.netsemanticscholar.org

Future investigations must move beyond preliminary screening to pinpoint the specific biological target(s) of this compound. wisdomlib.orglongdom.org This can be achieved through various modern chemical biology approaches, such as affinity chromatography-mass spectrometry, yeast three-hybrid screening, or thermal shift assays using a library of purified proteins. Once a target is identified, downstream signaling pathway analysis is essential. Many natural products exert their effects by modulating key cellular signaling cascades, such as the NF-κB, PI3K/AKT, or MAPK pathways, which are central to inflammation and cell proliferation. frontiersin.orgfrontiersin.orgnih.gov Determining which, if any, of these pathways are modulated by this compound will provide critical insight into its biological function and therapeutic potential.

Advanced Preclinical Efficacy Studies in Defined In Vivo Animal Models

To date, the biological evaluation of this compound has been limited to in vitro antifungal screening. researchgate.net A critical next step in its preclinical development is the assessment of its efficacy in relevant in vivo animal models. Such studies are indispensable for validating the therapeutic potential of a compound before any consideration for human trials. nih.govnih.gov

Given its reported antifungal properties, an appropriate starting point would be to test this compound in murine models of fungal infections, such as systemic or pulmonary aspergillosis. These studies would aim to determine if the compound can reduce fungal burden, improve survival rates, and mitigate disease pathology in a living organism. Similarly, should in vitro studies reveal other activities, such as anticancer effects, the compound would need to be evaluated in corresponding cancer models, for instance, in mice bearing human tumor xenografts. frontiersin.orgmdpi.com These advanced preclinical studies are necessary to establish proof-of-concept for its efficacy and to understand its behavior in a complex biological system. nih.gov

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used as a tool to study and manipulate a specific protein or biological process. chemicalprobes.orgnih.gov To qualify as a high-quality probe, a compound must demonstrate high potency and selectivity for its intended target. icr.ac.uk If this compound is found to interact with a specific, novel biological target with high affinity and selectivity (as would be determined in the research proposed in section 9.3), it could be developed into a valuable chemical probe.

The process would involve rigorous characterization of its selectivity profile against a panel of related proteins (e.g., kinases or proteases) to ensure it does not have significant off-target effects. If it proves to be highly selective, this compound could be used by researchers to interrogate the function of its target protein in various cellular and disease contexts. This could help elucidate new biological pathways or validate the protein as a potential drug target. icr.ac.uk The development of natural products into chemical probes is a powerful strategy for advancing fundamental biological understanding and driving future drug discovery. nih.gov

Q & A

Q. What experimental methods are recommended for isolating Eujavanoic Acid A from natural sources?

Isolation requires a multi-step approach combining chromatographic and spectroscopic techniques. Begin with solvent extraction (e.g., ethanol or dichloromethane) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation . Confirm purity via HPLC and structural identity using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, column dimensions, and elution gradients .

Q. How can researchers validate the structural elucidation of this compound?

Cross-validate spectroscopic data against established databases (e.g., SciFinder, PubChem) and published analogs. Use X-ray crystallography if crystalline derivatives are obtainable. For ambiguous signals (e.g., overlapping peaks in NMR), employ deuterated solvents or variable-temperature NMR . Compare optical rotation and UV-Vis profiles with literature to confirm stereochemistry .

Q. What statistical frameworks are appropriate for analyzing bioactivity data in preliminary assays?

Use ANOVA for dose-response experiments to compare means across concentration groups . For non-parametric data (e.g., cell viability assays), apply Kruskal-Wallis tests. Ensure sample sizes are justified via power analysis (α=0.05, β=0.2) to minimize Type I/II errors . Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity profiles of this compound?

Contradictions often arise from assay variability (e.g., cell line selection, incubation times). Conduct meta-analyses of published data to identify confounding variables . Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) and validate via orthogonal assays (e.g., enzymatic vs. whole-cell assays) . Use Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize synthetic pathways for this compound analogs?

Adopt Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalysts, temperature). For enantioselective synthesis, screen chiral auxiliaries (e.g., Evans’ oxazolidinones) and monitor via chiral HPLC . Computational modeling (DFT or molecular docking) can predict regioselectivity and guide pathway design . Document failed attempts to refine mechanistic hypotheses .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Standardize in vivo models (e.g., rodent strain, diet) and analytical methods (LC-MS/MS for plasma quantification). Include internal standards (e.g deuterated analogs) to correct for matrix effects . Publish raw datasets and SOPs in supplementary materials to enable replication . Address inter-individual variability via mixed-effects models .

Data Analysis & Reporting

Q. What are best practices for handling outliers in spectroscopic datasets?

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound?

Prioritize analogs with systematic modifications (e.g., methyl groups, hydroxyl positions). Use principal component analysis (PCA) to correlate structural features with bioactivity . Validate SAR hypotheses via site-directed mutagenesis (for enzyme targets) or molecular dynamics simulations . Publish negative results to avoid publication bias .

Ethical & Methodological Considerations

- Data transparency : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) to enhance reproducibility .

- Conflict of interest : Disclose funding sources and patent applications in acknowledgments .

- Citation rigor : Use Zotero or EndNote to manage references and adhere to discipline-specific formats (e.g., ACS, APA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.